molecular formula C20H22N4 B2833856 2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 896824-98-9

2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2833856
CAS No.: 896824-98-9
M. Wt: 318.424
InChI Key: JIUMUMCLFDRGAN-UHFFFAOYSA-N
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Description

The compound “2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the retrieved data.

Scientific Research Applications

Synthesis and Characterization

  • Pyrazolo[1,5-a]pyrimidines have been synthesized and characterized for their potential applications in fields like chemotherapy, specifically for diseases like AIDS. Their versatile heterocyclic nature makes them significant in drug design due to their pharmacological potentials (Ajani et al., 2019).

Anticancer and Anti-inflammatory Activities

  • Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Such compounds are of interest for their structure-activity relationships and potential therapeutic applications (Rahmouni et al., 2016).

Antimicrobial Activity

  • Some pyrimidine derivatives, like the synthesized 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, have been explored for their antimicrobial properties. Such studies contribute to the development of new medicines and applications in various fields (Rathod & Solanki, 2018).

Antimicrobial and Anticancer Agents

  • The synthesis of pyrano[2,3-d]pyrimidine derivatives has shown that such compounds possess significant antimicrobial activity against various microbial strains and have demonstrated cytotoxic potentialities against different cell lines, making them candidates for further investigation in drug discovery (Abd El-Sattar et al., 2021).

Synthesis Techniques

  • Ultrasound irradiation has been used as a method to synthesize pyrazolo[1,5-a]pyrimidines, showcasing an efficient, simple, and rapid synthesis technique that offers advantages like easy work-up, mild conditions, and satisfactory yields (Buriol et al., 2013).

Properties

IUPAC Name

11-methyl-10-phenyl-2-pyrrolidin-1-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-14-18(15-8-3-2-4-9-15)19-21-17-11-7-10-16(17)20(24(19)22-14)23-12-5-6-13-23/h2-4,8-9H,5-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUMUMCLFDRGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323109
Record name 11-methyl-10-phenyl-2-pyrrolidin-1-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896824-98-9
Record name 11-methyl-10-phenyl-2-pyrrolidin-1-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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